

Physical properties of 3-Ethoxypropionic acid (boiling point, solubility)

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Compound of Interest

Compound Name: 3-Ethoxypropionic acid

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A Technical Guide to the Physical Properties of 3-Ethoxypropionic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the core physical properties of **3-Ethoxypropionic acid** (CAS No. 4324-38-3), focusing on its boiling point and solubility. The information presented herein is synthesized from authoritative sources to ensure scientific integrity and support advanced research and development applications.

Introduction to 3-Ethoxypropionic Acid

3-Ethoxypropionic acid is an organic compound featuring both an ether linkage and a carboxylic acid functional group. Its molecular structure, $C_5H_{10}O_3$, imparts a unique combination of hydrophilic and hydrophobic characteristics that dictate its physical behavior and solvent properties. Understanding these fundamental properties is critical for its application in chemical synthesis, formulation development, and as a pharmaceutical intermediate.

Section 1: Boiling Point

The boiling point is a fundamental physical property indicating the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. For **3-Ethoxypropionic acid**, this property is significantly influenced by its ability to form intermolecular hydrogen bonds via its carboxylic acid group, leading to a relatively high boiling point for its molecular weight.

Boiling Point Data

The atmospheric boiling point of **3-Ethoxypropionic acid** has been reported across various sources, with some variation. These values are summarized below.

Parameter	Temperature (°C)	Pressure (mmHg)	Source(s)
Boiling Point	197.00 to 199.00 °C	760	The Good Scents Company[1]
Boiling Point (est.)	218 °C	760	Scent® AI[2]
Boiling Point	203 °C	760	ChemNet Mall[3]
Boiling Point	112 °C	Not Specified	Biosynth

Note: The value of 112°C appears to be an outlier and may correspond to a pressure significantly below atmospheric.

Causality and Expert Insights: The notable range in reported boiling points (197-218°C at 760 mmHg) is typical for a compound of this nature. The primary determinant of its high boiling point is the carboxylic acid moiety, which facilitates strong intermolecular hydrogen bonding. This requires substantial thermal energy to overcome, allowing the molecules to transition into the vapor phase. The ether group and alkyl chain contribute to van der Waals forces, further elevating the boiling point. The presence of any impurities, such as residual water or starting materials, can lead to variations in experimentally determined values.

Standardized Protocol for Boiling Point Determination (OECD 103)

To ensure data accuracy and reproducibility, the determination of boiling point should follow a standardized methodology, such as the one outlined in OECD Test Guideline 103.[4][5][6] The distillation method is a common and reliable approach.

Principle: The liquid is heated to its boiling point, and the vapor is condensed. The temperature of the vapor-liquid equilibrium is measured under controlled pressure.

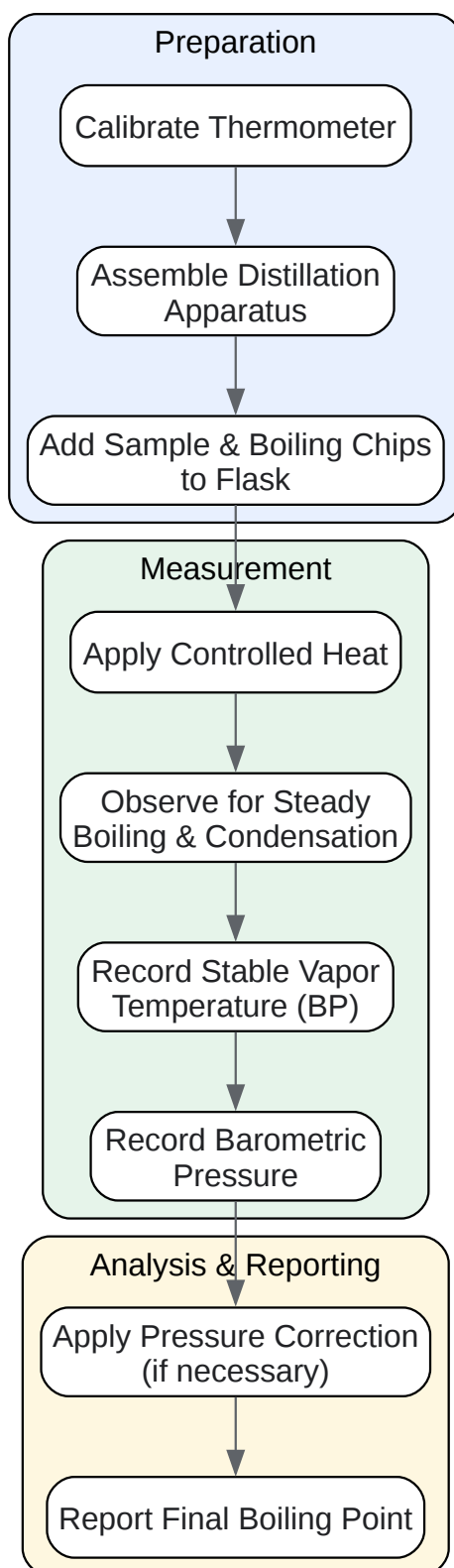
Methodology:

- **Apparatus Setup:** Assemble a standard distillation apparatus consisting of a round-bottom flask, a condenser, a collection flask, and a calibrated thermometer or thermocouple placed so the bulb is level with the side arm of the distillation head.
- **Sample Preparation:** Place an appropriate volume of **3-Ethoxypropionic acid** into the distillation flask along with boiling chips to ensure smooth boiling.
- **Heating:** Begin heating the flask gently using a heating mantle. The heating rate should be controlled to produce condensate on the thermometer at a rate of 1-2 drops per second.
- **Equilibrium Measurement:** Record the temperature when it becomes stable, indicating that a vapor-liquid equilibrium has been established. This stable temperature is the boiling point.^[7] For high-purity substances, the boiling and condensation temperatures should be within a narrow range.
- **Pressure Correction:** Record the ambient atmospheric pressure. If it deviates from 760 mmHg, the observed boiling point can be corrected using a pressure-temperature nomograph or the Sydney-Young equation.

Self-Validation and Trustworthiness: The protocol's integrity is maintained by using a calibrated thermometer and ensuring a steady boiling rate. The measurement should be repeated to confirm reproducibility, with results typically expected to fall within a 1°C range for a pure substance.^[7]

Experimental Workflow: Boiling Point Determination

The logical flow for determining the boiling point via the distillation method is illustrated below.



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Caption: Workflow for Boiling Point Determination via Distillation.

Section 2: Solubility Profile

The solubility of **3-Ethoxypropionic acid** is governed by its molecular structure, which contains both a polar, hydrophilic head (the carboxylic acid) and a more non-polar, hydrophobic tail (the ethoxy and propyl groups). This amphiphilic character dictates its miscibility with a range of solvents.

Solubility Data

Quantitative and qualitative solubility data for **3-Ethoxypropionic acid** are crucial for its use in formulations and as a reaction medium.

Solvent	Solubility (g/L) @ 25°C	Classification	Source(s)
Water	180.68	Soluble	Scent® AI[2]
Water (est.)	139,400 (139.4 g/L)	Soluble	The Good Scents Company, EPI System[1][8]
Methanol	442.83	Very Soluble	Scent® AI[2]
Ethanol	243.25	Very Soluble	Scent® AI[2]
Isopropanol	138.36	Soluble	Scent® AI[2]

Causality and Expert Insights: The high solubility in water is directly attributable to the carboxylic acid group, which can readily form hydrogen bonds with water molecules. Similarly, its high solubility in polar protic solvents like methanol and ethanol is expected. The molecule's ether linkage also contributes to its polarity and ability to act as a hydrogen bond acceptor. While data for non-polar solvents is not readily available, it is anticipated to have some solubility in less polar organic solvents due to its ethyl and propyl backbone, a characteristic that is exploited in its ethyl ester form, which is very soluble in many organic solvents.[9][10]

Standardized Protocol for Water Solubility Determination (OECD 105)

The Shake Flask Method, described in OECD Test Guideline 105, is the standard for determining water solubility for substances with solubility greater than 10^{-2} g/L.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Principle: An excess amount of the substance is agitated in water at a controlled temperature until equilibrium (saturation) is achieved. The concentration of the substance in the aqueous phase is then determined.[\[15\]](#)

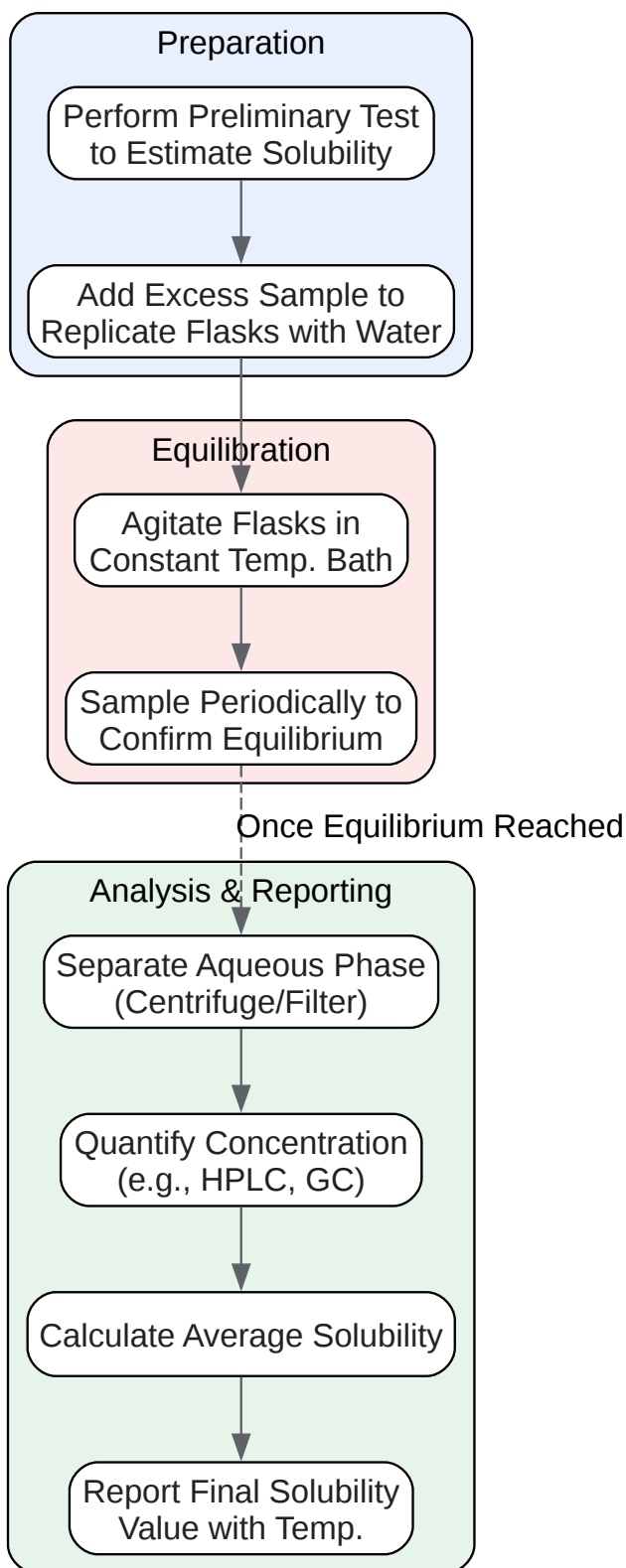
Methodology:

- Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.[\[11\]](#) This ensures the main test uses an appropriate sample-to-solvent ratio.
- Apparatus and Sample Preparation: Add an excess amount of **3-Ethoxypropionic acid** (estimated from the preliminary test) to several flasks containing high-purity water.
- Equilibration: The flasks are sealed and agitated in a constant temperature bath (e.g., $25^{\circ}\text{C} \pm 0.5^{\circ}\text{C}$). Agitation should be sufficient to disperse the substance but not so vigorous as to cause emulsification. Equilibrium is typically confirmed by taking samples at various time points (e.g., 24, 48, 72 hours) until the measured concentration is constant.[\[15\]](#)
- Phase Separation: Once equilibrium is reached, the undissolved material must be separated from the aqueous solution. This is typically achieved by centrifugation or filtration, ensuring the temperature is maintained to prevent precipitation.
- Analysis: The concentration of **3-Ethoxypropionic acid** in the clear aqueous phase is quantified using a validated analytical method, such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or titration.
- Calculation and Reporting: The average concentration from at least three replicate flasks is reported as the water solubility at the specified temperature.

Self-Validation and Trustworthiness: This protocol includes multiple validation steps. Using replicate flasks ensures the precision of the result. Sampling over time confirms that true equilibrium has been reached. The use of a validated, specific analytical method ensures the accuracy of the final concentration measurement.

Experimental Workflow: Water Solubility Determination

The logical flow for determining water solubility via the shake flask method is illustrated below.



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Caption: Workflow for Water Solubility via the Shake Flask Method.

Summary of Physical Properties

Property	Value	Unit	CAS Registry Number
Molecular Formula	C ₅ H ₁₀ O ₃	-	4324-38-3
Molecular Weight	118.13	g/mol	4324-38-3[2]
Boiling Point (Atmospheric)	197 - 218	°C	4324-38-3[1][2][3]
Water Solubility (25°C)	~180	g/L	4324-38-3[2]
Flash Point	83.3 - 93.7	°C	4324-38-3[1][2]
Density	~1.05	g/cm ³	4324-38-3[3]

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